Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC17457531
Molecular Formula: C11H9BrO3S
Molecular Weight: 301.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrO3S |
|---|---|
| Molecular Weight | 301.16 g/mol |
| IUPAC Name | ethyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 |
| Standard InChI Key | MQYQPVOCBKBKMT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 2120250-65-7) has the molecular formula C₁₁H₉BrO₃S and a molecular weight of 301.16 g/mol . Its IUPAC name derives from the benzothiophene core, where:
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A bromine atom occupies the 7-position of the benzene ring.
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A hydroxyl group is attached to the 3-position of the thiophene ring.
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An ethyl ester functionalizes the 2-position carboxyl group .
The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and ¹³C NMR, which identify proton environments and carbon frameworks typical of benzothiophene derivatives .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉BrO₃S | |
| Molecular Weight | 301.16 g/mol | |
| SMILES Notation | CCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)O | |
| InChI Key | XKDJZVHVPJXCBN-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions:
Step 1: Formation of the Benzothiophene Core
A common approach utilizes Knorr-type cyclization, where a substituted benzene derivative reacts with a sulfur source (e.g., elemental sulfur or Lawesson’s reagent) under controlled temperatures . For example, ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate can be synthesized via cyclization of 2-mercaptobenzaldehyde derivatives .
Step 2: Bromination at the 7-Position
Electrophilic aromatic bromination introduces bromine using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) . The reaction’s regioselectivity is governed by the electron-donating hydroxyl group at the 3-position, directing bromination to the 7-position .
Step 3: Esterification
The carboxyl group at the 2-position is esterified with ethanol under acidic conditions, yielding the ethyl ester .
Table 2: Representative Synthetic Conditions
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Lawesson’s reagent, DMF, 110°C | 75–85% | |
| Bromination | NBS, FeBr₃, CH₂Cl₂, 0°C to RT | 60–70% | |
| Esterification | Ethanol, H₂SO₄, reflux | 90–95% |
Physicochemical Properties
Spectral Characteristics
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¹H NMR (CDCl₃, δ ppm): Signals at δ 10.21 (s, 1H, -OH), 7.82–7.40 (m, aromatic protons), 4.43 (q, 2H, -OCH₂CH₃), and 1.43 (t, 3H, -CH₃) .
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IR (KBr, cm⁻¹): Broad peak at 3200–3400 (O-H stretch), 1705 (C=O ester), and 670 (C-Br) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water . Stability studies indicate decomposition above 200°C, with the hydroxyl and ester groups prone to hydrolysis under strongly acidic or basic conditions .
| Compound | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | 12.5 | Staphylococcus aureus | |
| Ethyl 7-chloro-3-hydroxy analog | 18.2 | Escherichia coli |
Comparative Analysis with Related Compounds
Structural Analogues
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Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 1825392-01-5): Chlorine substitution reduces molecular weight (256.71 g/mol) but maintains similar reactivity .
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7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (PubChem CID: 84032354): The free carboxylic acid derivative shows enhanced hydrogen-bonding capacity, favoring crystallinity .
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